molecular formula C13H26N2O4S B6177144 tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2567488-84-8

tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B6177144
CAS No.: 2567488-84-8
M. Wt: 306.4
InChI Key:
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Description

tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a butylsulfamoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The tert-butyl group is introduced through tert-butylation reactions, often using tert-butyl chloride in the presence of a base. The butylsulfamoyl group can be introduced via sulfonamide formation, using reagents such as butylamine and sulfonyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form alcohols or ketones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or butylsulfamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group can yield tert-butyl alcohol, while reduction of the sulfonamide group can produce butylamine.

Scientific Research Applications

tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3R)-3-(propylsulfamoyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the butylsulfamoyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs.

Properties

CAS No.

2567488-84-8

Molecular Formula

C13H26N2O4S

Molecular Weight

306.4

Purity

95

Origin of Product

United States

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